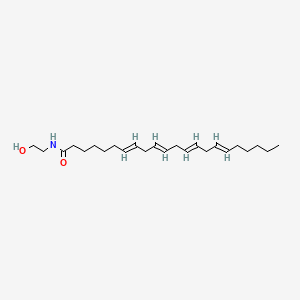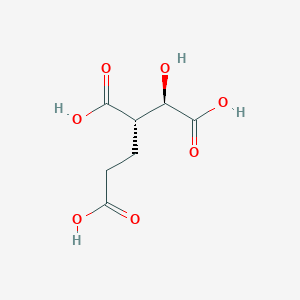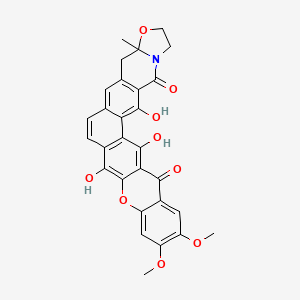
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is a complex organic compound that belongs to the class of fatty acid ethanolamides. These compounds are known for their involvement in various biological processes, including signaling pathways and metabolic functions. The unique structure of this compound, characterized by multiple double bonds in the fatty acid chain, makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine typically involves the reaction of docosatetraenoic acid with ethanolamine. The process can be carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using lipases or other amide-forming enzymes. These methods offer the advantage of higher specificity and milder reaction conditions, which can be beneficial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the ethanolamine moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid ethanolamides, and various substituted ethanolamides.
Applications De Recherche Scientifique
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes involved in lipid signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with cannabinoid receptors or enzymes like fatty acid amide hydrolase, influencing processes like inflammation and pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-arachidonoylethanolamine (anandamide): Another fatty acid ethanolamide with similar biological functions.
N-oleoylethanolamine: Known for its role in regulating appetite and metabolism.
N-palmitoylethanolamine: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is unique due to its specific fatty acid chain structure, which includes multiple double bonds in a specific configuration. This structural uniqueness may confer distinct biological activities and interactions compared to other fatty acid ethanolamides.
Propriétés
Formule moléculaire |
C24H41NO2 |
|---|---|
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)


![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)





![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)
